molecular formula C22H14N4O3S3 B4288907 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE

Cat. No.: B4288907
M. Wt: 478.6 g/mol
InChI Key: HEWNWVUFKNLPRT-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with cyano and thienyl groups, and an acetamide moiety attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like xylene and catalysts such as calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The thienyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .

Scientific Research Applications

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S3/c23-12-17-16(19-6-2-8-30-19)11-18(20-7-3-9-31-20)25-22(17)32-13-21(27)24-14-4-1-5-15(10-14)26(28)29/h1-11H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWNWVUFKNLPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE

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